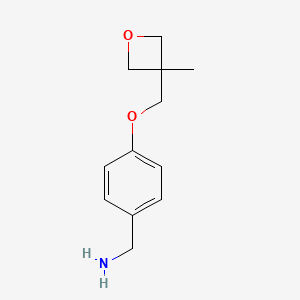

(4-((3-Methyloxetan-3-yl)methoxy)phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-[(3-methyloxetan-3-yl)methoxy]phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(7-14-8-12)9-15-11-4-2-10(6-13)3-5-11/h2-5H,6-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOVKUKCMAGXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)COC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Methyloxetan-3-yl)methoxy)phenyl)methanamine typically involves the reaction of 4-hydroxybenzylamine with 3-methyloxetan-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Methyloxetan-3-yl)methoxy)phenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted phenylmethanamines and oxetane derivatives, which can be further utilized in different applications.

Scientific Research Applications

(4-((3-Methyloxetan-3-yl)methoxy)phenyl)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-((3-Methyloxetan-3-yl)methoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The methyloxetane ring and phenylmethanamine structure allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their properties:

*logP values are estimated based on substituent contributions.

Key Observations:

Oxetane vs. Benzyloxy: The 3-methyloxetane group in the target compound provides a balance between rigidity and hydrophobicity. Unlike the benzyloxy group (e.g., in and ), the oxetane is less lipophilic (logP ~1.5 vs.

Electron-Withdrawing Groups : Chlorine substituents (e.g., 3-Chloro-4-methoxybenzenemethanamine, ) reduce electron density on the aromatic ring, which may alter amine basicity and interaction with biological targets. The oxetane’s ether oxygen, in contrast, offers weak electron-donating effects.

Heterocyclic Systems : Thiazole- or pyridine-containing analogs () introduce additional hydrogen-bonding sites and polarity. The oxetane’s smaller ring size may reduce steric hindrance compared to bulkier heterocycles.

Physicochemical and Pharmacokinetic Properties

- Solubility : The oxetane’s oxygen atom enhances water solubility compared to purely hydrocarbon substituents (e.g., benzyloxy). However, the methyl group partially offsets this by increasing hydrophobicity.

- Metabolic Stability : Cyclic ethers like oxetane are generally more metabolically stable than linear ethers or esters due to reduced susceptibility to oxidative enzymes .

- Conformational Rigidity : The oxetane’s constrained geometry may improve target binding specificity by limiting rotational freedom, a feature absent in flexible chains like ethanamine derivatives (e.g., ).

Biological Activity

The compound (4-((3-Methyloxetan-3-yl)methoxy)phenyl)methanamine is a derivative that has garnered interest due to its potential biological activities, particularly in the context of phosphodiesterase (PDE) inhibition and its implications in neuropsychiatric disorders. This article explores the biological activity of this compound through various studies, focusing on its synthesis, structure-activity relationships, and pharmacological evaluations.

Synthesis and Characterization

The synthesis of this compound involves several steps, primarily focusing on the introduction of the methoxy group and the oxetane moiety. The presence of the oxetane ring is believed to enhance the stability and bioavailability of the compound. The following table summarizes key synthetic routes and yields:

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic Substitution | 4-bromo-2-fluoro-nitrobenzene + 4-methyl-1H-imidazole | 50% |

| 2 | Reduction | Iron + Aniline derivatives | Variable |

| 3 | Coupling | Boronic acid derivatives | 60% |

Inhibition of Phosphodiesterase

The primary biological activity investigated for this compound is its inhibitory effect on phosphodiesterase type 2A (PDE2A). This enzyme is implicated in various neuropsychiatric diseases, making it a target for therapeutic intervention.

Key Findings:

- The compound exhibited a significant reduction in PDE2A inhibition when compared to other derivatives, with an inhibition rate dropping from 82.9% to 13.2% at a concentration of 10 nM when the methoxy group was substituted by the oxetane moiety .

- The structure-activity relationship indicated that increased polarity from the oxetane group may hinder effective interactions within the PDE2A active site, leading to reduced potency .

Case Studies

- Neuropsychiatric Applications : Research has shown that compounds targeting PDE2A can have implications for treating conditions such as depression and anxiety disorders. A study highlighted that modifications in substituents can lead to varying degrees of selectivity and potency against PDE2A .

- Antiviral Activity : While not directly related to this compound, related compounds have demonstrated antiviral properties against Hepatitis B Virus (HBV), indicating a broader antiviral potential for derivatives with similar structures .

Structure-Activity Relationship

The structure of this compound plays a critical role in its biological activity. The following factors were noted:

- Oxetane Moiety : While it provides stability, it may also increase polarity, which can negatively impact binding affinity to PDE2A.

- Methoxy Group : Substituting this group can lead to significant changes in inhibitory potency, emphasizing the importance of functional group positioning in drug design .

Q & A

Q. What are the recommended synthetic routes for (4-((3-Methyloxetan-3-yl)methoxy)phenyl)methanamine?

The compound is typically synthesized via a multi-step process involving:

- Step 1 : Functionalization of the phenyl ring with a methoxy group linked to the 3-methyloxetane moiety. This can be achieved using nucleophilic substitution or coupling reactions under inert atmospheres .

- Step 2 : Introduction of the methanamine group. A common method involves reductive amination of a nitrile intermediate using catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) .

- Validation : Purity is confirmed via HPLC (>95%) and structural characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H NMR resolves aromatic protons (δ 6.8–7.4 ppm) and oxetane methyl groups (δ 1.2–1.5 ppm). C NMR confirms the oxetane ring (C=O at ~90 ppm) and methanamine linkage .

- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]⁺ calculated for C₁₃H₁₈NO₂: 220.1338) to validate molecular integrity .

- FT-IR : Identifies N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .

- Waste Management : Collect organic waste in sealed containers labeled for halogenated solvents. Neutralize acidic byproducts before disposal .

- Emergency Measures : For spills, adsorb with inert material (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can coupling efficiency be optimized in peptide-like conjugates of this compound?

- Coupling Reagents : Carbonyldiimidazole (CDI) or HATU improve amide bond formation with carboxylic acid partners. CDI is preferred for moisture-sensitive reactions due to milder conditions .

- Solvent Selection : Anhydrous DMF or THF enhances reagent solubility and reduces side reactions.

- Monitoring : Track reaction progress via TLC (Rf shift) or LC-MS to identify unreacted starting material. Adjust stoichiometry (1.2:1 amine:acid) if incomplete .

Q. How to resolve discrepancies in NMR data for stereoisomeric byproducts?

- Chiral Chromatography : Use a Chiralpak® column with hexane/isopropanol gradients to separate enantiomers.

- Dynamic NMR : Analyze variable-temperature H NMR to detect conformational exchange in oxetane ring protons, which may indicate racemization .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures of purified isomers .

Q. What strategies mitigate instability of the oxetane ring under acidic conditions?

- Protective Groups : Introduce tert-butyldimethylsilyl (TBS) ethers to shield the oxetane oxygen during acid-catalyzed reactions .

- Buffer Systems : Use phosphate buffers (pH 7–8) in aqueous reactions to avoid ring-opening hydrolysis .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways via LC-MS .

Q. How to evaluate its bioactivity in neurological disease models?

- In Vitro Assays :

- Voltage-Gated Sodium Channels : Use patch-clamp electrophysiology to measure inhibition (IC₅₀) in HEK293 cells expressing Nav1.7 .

- Anticonvulsant Activity : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in rodents. Dose at 10–50 mg/kg i.p. and monitor latency to clonic seizures .

- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels in serum and histopathology of liver tissue .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to reconcile?

- Species Variability : Mouse liver microsomes may show faster clearance (t₁/₂ = 15 min) than human (t₁/₂ = 45 min) due to cytochrome P450 isoform differences. Validate using species-specific CYP inhibitors (e.g., ketoconazole for CYP3A4) .

- Structural Modifications : Replace the methanamine group with a bulkier tert-butylcarbamate to reduce first-pass metabolism. Compare AUC values in pharmacokinetic studies .

Q. Discrepancies in reported LogP values: What factors contribute?

- Measurement Methods : Shake-flask (LogP = 1.8) vs. HPLC-derived (LogP = 2.2) values differ due to ionization effects. Use potentiometric titration to determine pKa (predicted ~9.5 for the amine) and calculate true LogP .

- Solvent Impurities : Trace water in octanol partitions can lower apparent hydrophobicity. Dry solvents over molecular sieves before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.